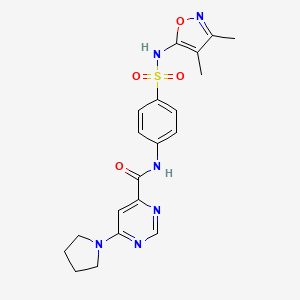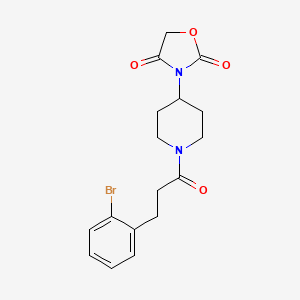
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide” is a chemical compound with the CAS number 2034365-39-212. It is not intended for human or veterinary use and is for research use only2.
Molecular Structure Analysis
The molecular formula of this compound is C20H22N6O4S, and it has a molecular weight of 442.492.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
- Synthesized derivatives of pyrazolopyrimidines have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in developing treatments for cancer and inflammation-related conditions (Rahmouni et al., 2016).
- Novel pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety have shown in-vitro antitumor activity, suggesting their applicability in cancer research (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).
Polymer Science
- New polyamides based on derivatives containing pyridine moieties have been synthesized, showing potential for creating materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008). These advancements in polymer science could lead to new materials with unique properties suitable for various industrial applications.
Antibacterial Agents
- Heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents, indicating a possible application in developing new antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Chemical Synthesis
- A study demonstrated an efficient and general method for synthesizing substituted derivatives involving the compound's structural motifs, supporting its utility in chemical synthesis and potential drug development (Guleli et al., 2019).
Propiedades
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-13-14(2)24-30-20(13)25-31(28,29)16-7-5-15(6-8-16)23-19(27)17-11-18(22-12-21-17)26-9-3-4-10-26/h5-8,11-12,25H,3-4,9-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJBFAYSAZOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)
![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2662216.png)
![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)
![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)
![4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole](/img/structure/B2662223.png)
![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide](/img/structure/B2662234.png)